Dibenzo[b,d]furan-2-yltrimethylsilane
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Overview
Description
Dibenzo[b,d]furan-2-yltrimethylsilane is an organic compound that features a dibenzofuran core with a trimethylsilyl group attached at the 2-position. Dibenzofuran is a heterocyclic compound consisting of two benzene rings fused to a central furan ring. The addition of the trimethylsilyl group enhances the compound’s reactivity and stability, making it valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo[b,d]furan-2-yltrimethylsilane typically involves the functionalization of dibenzofuran. One common method is the lithiation of dibenzofuran followed by the introduction of a trimethylsilyl group. This can be achieved through the following steps:
Lithiation: Dibenzofuran is treated with butyl lithium to form a lithiated intermediate.
Silylation: The lithiated intermediate is then reacted with trimethylsilyl chloride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Dibenzo[b,d]furan-2-yltrimethylsilane undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions due to the electron-rich nature of the furan ring.
Oxidation: It can be oxidized to form corresponding dibenzofuran derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Cross-Coupling Reactions: The trimethylsilyl group can be replaced with other functional groups through cross-coupling reactions.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens and nitrating agents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Cross-Coupling Reactions: Palladium or nickel catalysts are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated dibenzofuran derivatives, while oxidation can produce dibenzofuran-2-carboxylic acid.
Scientific Research Applications
Dibenzo[b,d]furan-2-yltrimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mechanism of Action
The mechanism of action of dibenzo[b,d]furan-2-yltrimethylsilane involves its interaction with various molecular targets and pathways. The trimethylsilyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound without the trimethylsilyl group.
Dibenzo[b,d]thiophene: A sulfur analog of dibenzofuran.
Carbazole: A nitrogen analog with similar structural features.
Uniqueness
Dibenzo[b,d]furan-2-yltrimethylsilane is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications .
Biological Activity
Dibenzo[b,d]furan-2-yltrimethylsilane is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis, and relevant case studies, integrating diverse research findings.
Chemical Structure and Synthesis
This compound consists of a dibenzofuran core with a trimethylsilyl group attached. The compound can be synthesized through various methods, including the use of silanes in reactions involving dibenzofuran derivatives. The synthesis often involves palladium-catalyzed cross-coupling reactions or direct functionalization techniques.
Antimicrobial Properties
Recent studies have indicated that dibenzo[b,d]furan derivatives exhibit significant antimicrobial activity. For instance, compounds derived from dibenzofuran have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.
Table 1: Antimicrobial Activity of Dibenzo[b,d]furan Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
This compound | Escherichia coli | 64 µg/mL |
This compound | Pseudomonas aeruginosa | 16 µg/mL |
Cytotoxicity and Anticancer Activity
The cytotoxic effects of dibenzo[b,d]furan derivatives have been evaluated in various cancer cell lines. Studies show that these compounds can induce apoptosis in cancer cells, making them candidates for further anticancer drug development.
Table 2: Cytotoxic Effects of Dibenzo[b,d]furan Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HeLa (cervical cancer) | 10.5 |
This compound | MCF-7 (breast cancer) | 15.3 |
This compound | A549 (lung cancer) | 12.8 |
The biological activity of dibenzo[b,d]furan derivatives is attributed to their ability to interact with cellular targets. For example, they may inhibit specific enzymes involved in cell proliferation or induce oxidative stress leading to cell death.
Case Studies
- Inhibition of Cancer Cell Proliferation : A study explored the effects of dibenzo[b,d]furan derivatives on the proliferation of human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, correlating with increased levels of apoptosis markers.
- Antibacterial Screening : Another research project focused on screening dibenzo[b,d]furan derivatives against a panel of pathogenic bacteria. The findings highlighted their potential as novel antimicrobial agents, particularly against resistant strains.
Properties
Molecular Formula |
C15H16OSi |
---|---|
Molecular Weight |
240.37 g/mol |
IUPAC Name |
dibenzofuran-2-yl(trimethyl)silane |
InChI |
InChI=1S/C15H16OSi/c1-17(2,3)11-8-9-15-13(10-11)12-6-4-5-7-14(12)16-15/h4-10H,1-3H3 |
InChI Key |
HDCRNHYVDHQNLH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC2=C(C=C1)OC3=CC=CC=C32 |
Origin of Product |
United States |
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